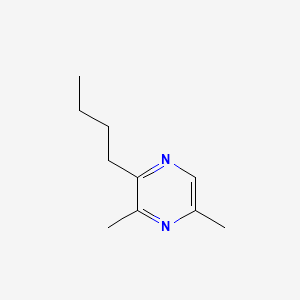

2-Butyl-3,5-dimethylpyrazine

Description

Presence in Thermally Processed and Fermented Food Products

2-Butyl-3,5-dimethylpyrazine is a notable pyrazine (B50134) derivative found in a variety of thermally processed and fermented foods. Pyrazines, as a class of compounds, are significant contributors to the flavors of roasted, toasted, and nutty foods. They are primarily formed through the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating. This reaction is fundamental to the development of characteristic aromas in foods like roasted meat, bread, cocoa, and coffee.

In addition to thermal processing, pyrazines can also be generated through microbial activity during fermentation. Dozens of different alkylpyrazines have been identified in traditional fermented products. For instance, they are key flavor components in Chinese Baijiu (a type of liquor), as well as in fermented foods based on soybeans and cocoa beans. The conditions of fermentation, which occur at standard temperature and pressure, suggest that microorganisms are responsible for the production of these alkylpyrazines.

Alkylpyrazines, including this compound, are highly regarded for their potent aroma characteristics, often described as nutty, roasted, and earthy, which are detectable at very low odor thresholds. These compounds are crucial in defining the unique and desirable aroma profiles of many food products.

The table below provides examples of pyrazines found in food products and their associated aroma descriptions.

| Compound Name | Aroma Description |

| 2-Ethyl-3,5-dimethylpyrazine (B18607) | Roasted cocoa, nutty |

| 2,3-Diethyl-5-methylpyrazine | Earthy, roasted |

| Tetramethylpyrazine | Nutty, chocolate-like |

| Trimethylpyrazine | Roasted, nutty |

| 2,5-Dimethylpyrazine (B89654) | Nutty, roasted |

| 2,3-Dimethylpyrazine | Roasted, nutty |

Detection in Biological Systems

This compound has been identified as a component of the mandibular gland secretions in several species of ants, particularly within the Ponerinae subfamily. kuleuven.bestevens.edunih.gov Research on the chemical composition of these secretions in various ant species has revealed complex mixtures of volatile compounds that serve as chemical signals, or semiochemicals.

In a study analyzing the mandibular gland contents of four species of Odontomachus ants (O. chelifer, O. erythrocephalus, O. ruginodis, and O. bauri), it was found that each species possesses a unique blend of trisubstituted alkylpyrazines. stevens.edunih.gov Specifically, the mandibular glands of Odontomachus bauri workers were found to contain a mixture of alkylpyrazines, with 2,5-dimethyl-3-pentylpyrazine being a major component. kuleuven.be Further analysis of O. bauri confirmed the presence of 3-butyl-2,5-dimethylpyrazine (B1633483). The identification of these compounds often requires comparison with synthesized reference compounds to avoid misidentification, as the mass spectra of positional isomers can be very similar. nih.gov

The table below details the composition of mandibular gland secretions in Odontomachus bauri workers.

| Compound | Mean Proportion (%) |

| 2,5-Dimethyl-3-propylpyrazine | 1.0 ± 1.7 |

| 2,5-Dimethyl-3-butylpyrazine | 17.1 ± 10.5 |

| 2,5-Dimethyl-3-(3-methylbutyl)pyrazine | 2.6 ± 2.3 |

| 2,5-Dimethyl-3-pentylpyrazine | 56.5 ± 14.4 |

| 2,5-Dimethyl-3-hexylpyrazine | 19.8 ± 9.8 |

| 2,5-Dimethyl-3-(isopent-2-enyl)pyrazine | 1.6 ± 5.6 |

| 2,5-Dimethyl-3-heptylpyrazine | 1.4 ± 4.3 |

Pyrazines produced in the mandibular glands of ants typically function as alarm pheromones. researchgate.net When an ant is disturbed or threatened, it releases these volatile compounds to alert nearby nestmates to the danger. This chemical signal can induce a range of behaviors in the receiving ants, including attraction to the source of the alarm, increased locomotion, and aggression towards the threat. researchgate.net The specific response can vary between species. For example, in some species, the alarm pheromone alone can trigger aggressive behavior, while in others, physical contact with the threat may also be necessary. scielo.sa.cr

In addition to their role as alarm signals, some pyrazines also serve as trail pheromones, guiding nestmates to food sources or new nest locations. researchgate.net Pyrazines originating from the poison gland, rather than the mandibular gland, often fulfill this trail-following function. researchgate.net For instance, 3-ethyl-2,5-dimethylpyrazine is a known trail pheromone for several species of Myrmica ants. entsocbc.ca The different volatilities of various pheromone components can create a chemical gradient that guides the ants along the trail.

The table below lists some pyrazine compounds and their pheromonal functions in different ant species.

| Compound Name | Ant Species | Pheromone Type | Gland Source |

| 2-Ethyl-3,6-dimethylpyrazine | Solenopsis invicta (Red Imported Fire Ant) | Alarm | Mandibular |

| 2,5-Dimethyl-3-isopentylpyrazine | Hypoponera opacior, Ponera pennsylvanica | Alarm | Not specified |

| 3-Ethyl-2,5-dimethylpyrazine | Myrmica species | Trail | Venom |

| 2,5-Dimethylpyrazine | Tetramorium caespitum (Pavement Ant) | Trail | Not specified |

| 2,3-Dimethyl-5-(2-methylpropyl)pyrazine | Eutetramorium mocquerysi | Trail | Poison |

Structure

3D Structure

Properties

CAS No. |

50888-63-6 |

|---|---|

Molecular Formula |

C10H16N2 |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

2-butyl-3,5-dimethylpyrazine |

InChI |

InChI=1S/C10H16N2/c1-4-5-6-10-9(3)12-8(2)7-11-10/h7H,4-6H2,1-3H3 |

InChI Key |

CSGGOEBNSRAFPU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC=C(N=C1C)C |

Origin of Product |

United States |

Occurrence and Distribution of 2 Butyl 3,5 Dimethylpyrazine in Natural Systems

Detection in Biological Systems

Microbial Metabolites

Alkylpyrazines, a class of nitrogen-containing heterocyclic compounds, are recognized as significant microbial metabolites, contributing to the characteristic aromas of many fermented foods. researchgate.net While the microbial production of a range of alkylpyrazines is well-documented, specific research directly identifying 2-Butyl-3,5-dimethylpyrazine as a microbial metabolite is limited. However, the study of related pyrazines produced by various microorganisms provides a basis for understanding its potential biosynthetic origins.

Bacteria, particularly species from the genus Bacillus, are known producers of various alkylpyrazines. For instance, Bacillus subtilis is capable of producing 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine (B81540). asm.orgnih.gov Research has shown that B. subtilis can utilize L-threonine as a substrate to produce 2,5-dimethylpyrazine. asm.org Similarly, strains of Bacillus amyloliquefaciens isolated from Daqu, a traditional Chinese fermentation starter, have been found to produce 2,3,5-trimethylpyrazine. mdpi.com

Other bacteria such as Bacillus pumilus and Paenibacillus species have also been identified as producers of pyrazine (B50134) derivatives. Gas chromatography-mass spectrometry (GC-MS) analysis of the volatile compounds from these bacteria revealed that B. pumilus primarily produces 2,5-dimethylpyrazine, with smaller quantities of 2-ethyl-3,5-dimethylpyrazine (B18607). mdpi.com The metabolic products of Paenibacillus species include 2,6-bis(2-methylpropyl)-pyrazine. mdpi.com

The table below summarizes the findings on the microbial production of various alkylpyrazines, offering a comparative context for the potential microbial origins of this compound.

| Microorganism | Produced Alkylpyrazine(s) | Substrate(s) | Reference |

| Bacillus subtilis | 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine | L-threonine, D-glucose | asm.orgnih.gov |

| Bacillus amyloliquefaciens | 2,3,5-trimethylpyrazine | Not specified | mdpi.com |

| Bacillus pumilus | 2,5-dimethylpyrazine, 2-ethyl-3,5-dimethylpyrazine | Not specified | mdpi.com |

| Paenibacillus species | 2,6-bis(2-methylpropyl)-pyrazine | Not specified | mdpi.com |

Occurrence in Plant-Derived Products (e.g., Coffee, Cocoa, Tea)

This compound and related alkylpyrazines are significant volatile compounds found in a variety of widely consumed plant-derived products. Their presence is often a result of thermal processing, such as roasting, which triggers Maillard reactions and Strecker degradation of amino acids and sugars, leading to the formation of these aromatic compounds.

Coffee:

The aroma of coffee is a complex mixture of over 1000 volatile compounds, with pyrazines playing a crucial role in its characteristic roasted and nutty notes. nih.gov While numerous alkylpyrazines have been identified in roasted coffee, 2-ethyl-3,5-dimethylpyrazine is among those found at the lowest concentrations. nih.govresearchgate.net The total concentration of alkylpyrazines in commercially available ground coffee can range from 82.1 to 211.6 mg/kg. nih.govresearchgate.net One study noted a link between "2-butyl-3,5-dimethyl pyrazine" and the volatile fingerprint of defective Brazilian coffee seeds. thegoodscentscompany.com

The following table presents data on the concentration of various alkylpyrazines found in roasted coffee, highlighting the diversity of these compounds.

| Alkylpyrazine | Concentration Range in Roasted Coffee (mg/kg) | Reference |

| Total Alkylpyrazines | 82.1 - 211.6 | nih.govresearchgate.net |

| 2-Methylpyrazine | Most abundant | nih.gov |

| 2,6-Dimethylpyrazine (B92225) | Second most abundant | nih.gov |

| 2,5-Dimethylpyrazine | Third most abundant | nih.gov |

| 2-Ethyl-3,5-dimethylpyrazine | Among the lowest concentrations | nih.govresearchgate.net |

Cocoa:

Key pyrazines that contribute to the flavor of cocoa and chocolate are listed in the table below.

| Alkylpyrazine | Associated Aroma | Reference |

| 2-Ethyl-3,5-dimethylpyrazine | Potato-like, popcorn | scienceofchocolate.com |

| Tetramethylpyrazine | Nutty | scienceofchocolate.com |

| Trimethylpyrazine | Nutty, earthy | scienceofchocolate.com |

| 2,5-Dimethylpyrazine | Rum, cocoa, roasted nut | scienceofchocolate.com |

| 3,5-Diethyl-2-methylpyrazine | Chocolate, cocoa, roasted, rum | scienceofchocolate.com |

Tea:

The volatile composition of tea is complex and varies depending on the type of tea and its processing. While a wide range of compounds contributes to the aroma of tea, the presence of alkylpyrazines has been noted. Specifically, 2-ethyl-3,5-dimethylpyrazine has been identified in black tea. foodb.ca

Formation Pathways and Mechanistic Studies of 2 Butyl 3,5 Dimethylpyrazine

Maillard Reaction Pathways

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars when heated. This reaction is responsible for the formation of a wide array of flavor and aroma compounds, including various alkylpyrazines. The formation of 2-butyl-3,5-dimethylpyrazine through this pathway involves several key steps and intermediates.

A critical step in the formation of alkylpyrazines is the Strecker degradation of amino acids. This reaction involves the interaction of an α-amino acid with an α-dicarbonyl compound, which is an intermediate of the Maillard reaction. researchgate.net The process results in the oxidative deamination and decarboxylation of the amino acid, producing a "Strecker aldehyde" with one fewer carbon atom than the parent amino acid, carbon dioxide, and an α-aminoketone. researchgate.net

The α-aminoketones are the direct precursors to the pyrazine (B50134) ring and its substituents. The structure of the resulting pyrazine is determined by the specific α-aminoketones that condense. The formation of this compound requires the condensation of two specific α-aminoketones:

Aminoacetone : This is the simplest α-aminoketone and is derived from the Strecker degradation of amino acids like threonine or alanine. It serves as the precursor for the methyl groups on the pyrazine ring.

1-Amino-2-hexanone : This α-aminoketone provides the butyl group. It is formed from the Strecker degradation of an amino acid with a corresponding side chain. The most probable precursor for a straight n-butyl group is the amino acid L-norleucine .

While studies have linked the formation of 2,5-dimethyl-3-(3-methylbutyl)-pyrazine to the amino acid leucine researchgate.net, the formation of a straight-chain butyl group as seen in this compound points towards norleucine as the amino acid precursor through the Strecker degradation mechanism.

Alpha-dicarbonyl and α-hydroxycarbonyl compounds are key intermediates generated from the degradation of sugars during the Maillard reaction. researchgate.net These highly reactive molecules, such as glyoxal, methylglyoxal, and diacetyl (butanedione), play a dual role in pyrazine formation.

Firstly, they are essential reactants in the Strecker degradation of amino acids, as described above, leading to the formation of α-aminoketones. researchgate.net Secondly, they can react with ammonia, which may be released from amino acids like glutamic acid upon heating, to also generate α-aminoketone or α-amino hydroxy intermediates. researchgate.net

The general pathway involves the condensation of two α-aminoketone molecules to form a dihydropyrazine (B8608421) intermediate. This intermediate is then oxidized to the stable, aromatic alkylpyrazine. For this compound, the pathway involves the condensation of one molecule of aminoacetone and one molecule of 1-amino-2-hexanone.

The yield and type of pyrazines formed during the Maillard reaction are heavily influenced by various reaction conditions, including temperature, pH, and the ratio of substrates (amino acids and sugars).

Temperature : Higher temperatures generally favor the Maillard reaction and subsequent pyrazine formation. Most pyrazines are formed at temperatures between 120°C and 150°C. tugraz.at Studies on related compounds like 2-ethyl-5-methylpyrazine show generation at temperatures of 130-140°C. researchgate.net

pH : The pH of the reaction medium significantly affects the rate of pyrazine formation. Neutral to slightly alkaline conditions (pH 7-8) are generally optimal for the condensation reactions that lead to pyrazines. For instance, studies on lysine-containing dipeptides and glucose were conducted at pH 8.0 to facilitate pyrazine formation. nih.gov

Substrate Ratios : The relative concentrations of different amino acids and sugars can alter the profile of pyrazines produced. Research on mixed amino acid systems has shown that the total pyrazine yield can be lower in mixtures compared to single amino acids, although the formation of specific, higher molecular weight pyrazines can sometimes be enhanced. nih.gov For example, a lysine-alanine mixture showed increased yields of 2,5-dimethyl-3-ethylpyrazine. nih.gov

| Reaction Condition | Effect on Alkylpyrazine Formation | Source |

| Temperature | Formation generally increases with temperature, with optimal ranges often cited between 120°C and 150°C. | tugraz.at |

| pH | Neutral to slightly alkaline conditions (pH 7-8) typically enhance the rate of formation. | nih.gov |

| Substrate Ratio | The specific combination and ratio of amino acids and sugars influence the types and yields of different pyrazines. | nih.gov |

Understanding the intricate mechanisms of pyrazine formation at a molecular level is challenging through experimental methods alone. Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate these complex reaction pathways.

A DFT study on the formation of the related compound 3-ethyl-2,5-dimethylpyrazine from the thermal decomposition of Amadori rearrangement products (ARPs) has provided significant insights. researchgate.net This research elucidated the structures of reactants, transition states, and products, and calculated the reaction energy barriers. The study concluded that the synthesis of deoxyglucosones and the final ring-forming reaction are the key, rate-determining steps in the generation of this alkylpyrazine. researchgate.net

Similar computational approaches can be applied to the formation of this compound. By modeling the reactions of the specific precursors (aminoacetone and 1-amino-2-hexanone), DFT calculations could predict the most energetically favorable pathway, identify key intermediates, and determine the reaction kinetics. This would provide a detailed, theoretical framework to complement experimental findings and help in optimizing conditions for the targeted formation of this specific flavor compound.

Microbial Biosynthesis

In addition to thermal pathways, alkylpyrazines can be produced biologically through the metabolic activities of various microorganisms. This fermentative production is an alternative pathway that occurs under mild, physiological conditions.

Several bacterial species, most notably from the genus Bacillus, are known producers of alkylpyrazines. Bacillus subtilis, in particular, has been extensively studied for its ability to synthesize pyrazines like 2,5-dimethylpyrazine (B89654) (2,5-DMP) and 2,3,5-trimethylpyrazine (B81540). asm.org Genetically engineered strains of Escherichia coli and Pseudomonas putida have also been developed for enhanced pyrazine production. nih.govnih.gov

The established biosynthetic pathway for the 2,5-dimethylpyrazine core of the molecule begins with the amino acid L-threonine . asm.org The key steps are:

L-threonine is dehydrogenated by the enzyme L-threonine-3-dehydrogenase (TDH) to form L-2-amino-acetoacetate.

This intermediate spontaneously decarboxylates to yield aminoacetone.

Two molecules of aminoacetone then non-enzymatically condense to form a dihydropyrazine intermediate, which subsequently oxidizes to 2,5-dimethylpyrazine. asm.org

While this pathway explains the formation of the dimethylpyrazine backbone, the microbial biosynthesis of this compound is not well-documented. Theoretically, its formation would require the microbial generation of the precursor 1-amino-2-hexanone, likely from L-norleucine via the action of a transaminase enzyme. This aminoketone would then need to condense with a molecule of aminoacetone derived from the L-threonine pathway. However, specific bacterial strains or enzymatic pathways capable of carrying out this synthesis have not been identified in the current scientific literature.

Research has focused on optimizing the production of simpler pyrazines through metabolic engineering and fermentation condition adjustments.

| Microorganism | Produced Pyrazine(s) | Yield / Titer | Source |

| Bacillus subtilis XZ1124 | 2,5-Dimethylpyrazine | 0.20 mM (from 26 mM L-threonine) | asm.org |

| Engineered E. coli | 2,5-Dimethylpyrazine | up to 2897.30 mg/L | nih.gov |

| Engineered P. putida KT2440 | 2,5-Dimethylpyrazine | 106 ± 30 mg/L | nih.gov |

These studies highlight the potential for microbial production of pyrazines, though further research is needed to explore and engineer pathways for more complex derivatives like this compound.

Biosynthetic Pathway Elucidation via Isotopic Tracing and Genetic Manipulation

The mechanisms underlying pyrazine biosynthesis have been confirmed through sophisticated experimental techniques. Isotopic tracing studies, using ¹³C and ¹⁵N-labeled L-threonine, have demonstrated that the atoms from this amino acid are directly incorporated into the pyrazine ring and its methyl substituents in compounds like 2,5-DMP and TMP. researchgate.net These experiments provide definitive evidence that L-threonine is the metabolic origin of these molecules. researchgate.net

Furthermore, genetic manipulation has been instrumental in elucidating the pathway and enhancing production. A key discovery was the role of the enzyme 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL). This enzyme normally diverts the TDH product, 2-amino-3-ketobutyrate, into glycine and acetyl-CoA, representing a competing pathway. nih.gov Studies have shown that the inactivation or deletion of the gene encoding KBL prevents this diversion, thereby increasing the pool of 2-amino-3-ketobutyrate available for spontaneous conversion to aminoacetone and subsequent pyrazine formation. This manipulation significantly improves the yield of 2,5-DMP. nih.govnih.gov

Biotransformation and Metabolic Engineering Strategies for Enhanced Production

Building on the knowledge of the biosynthetic pathways, metabolic engineering has been employed to create microbial cell factories for the enhanced production of alkylpyrazines. nih.gov Biotransformation, where microorganisms convert a supplied substrate into a desired product, is a core strategy. nih.gov

Strategies for enhancing production in organisms like Escherichia coli and Bacillus subtilis include:

Pathway Construction : Introducing the necessary genes, such as for L-threonine-3-dehydrogenase (TDH), into a host organism to establish the core biosynthetic pathway. nih.gov

Increasing Precursor Supply : Engineering the host's metabolism to overproduce the L-threonine precursor. nih.govresearchgate.net

Blocking Competing Pathways : As mentioned, knocking out genes like kbl prevents the degradation of key intermediates, channeling more metabolic flux towards pyrazine synthesis. researchgate.net

These approaches have successfully increased the production titers of 2,5-DMP significantly, laying the groundwork for the large-scale, sustainable production of natural alkylpyrazines. nih.gov

Table 2: Metabolic Engineering Strategies for Enhanced 2,5-Dimethylpyrazine (2,5-DMP) Production

| Strategy | Genetic Modification/Target | Organism | Outcome |

| Pathway Introduction & Optimization | Overexpression of tdh (L-threonine-3-dehydrogenase) | E. coli | Established 2,5-DMP production from glucose. nih.gov |

| Blocking Competing Pathway | Inactivation of kbl (2-amino-3-ketobutyrate CoA ligase) | B. subtilis | Improved the production of 2,5-DMP by preventing intermediate degradation. nih.gov |

| Enhancing Cofactor & Precursor Supply | Modifying l-threonine transport and NAD⁺ regeneration | E. coli | Achieved a final titer of 3.1 g/L of 2,5-DMP. nih.gov |

Chemical Synthesis Routes

Chemical synthesis offers an alternative to biosynthesis for producing this compound, providing high yields and purity.

Oxidative Dehydrogenation of Dihydropyrazine Precursors

A common and effective strategy for synthesizing substituted pyrazines involves the formation of a dihydropyrazine intermediate, followed by an oxidation step to yield the final aromatic pyrazine ring. The dihydropyrazine precursor is typically formed through the condensation of an α-diaminocompound with an α-dicarbonyl compound.

The final and critical step in this synthesis is the oxidative dehydrogenation of the dihydropyrazine ring. This transformation removes two hydrogen atoms to create the stable, aromatic pyrazine system. This process is analogous to the oxidative dehydrogenation used to convert hydrazobenzenes into azo compounds, where an oxidizing agent facilitates the formation of a double bond. nih.govresearchgate.net Various oxidizing agents can be employed for this step, ranging from metal-based catalysts to milder, metal-free systems. The choice of oxidant and reaction conditions is crucial to ensure a high yield of the desired pyrazine without unwanted side reactions. This method is a versatile route for accessing a wide variety of substituted pyrazines. mdpi.com

Cyclocondensation Reactions in Pyrazine Synthesis

Cyclocondensation reactions are a cornerstone in the synthesis of the pyrazine ring system. The most classic and fundamental pathway involves the dimerization of α-aminocarbonyl compounds. In this mechanism, two molecules of an α-aminoketone condense to form a dihydropyrazine intermediate, which subsequently undergoes oxidation to yield the stable aromatic pyrazine ring.

A well-studied example of this pathway is the spontaneous conversion of aminoacetone into 2,5-dimethylpyrazine. nih.gov The process begins with the formation of an unstable intermediate, L-2-amino-acetoacetate, which readily decarboxylates to produce aminoacetone. nih.gov Two molecules of aminoacetone then self-condense in a pH-dependent reaction to form 3,6-dihydro-2,5-dimethylpyrazine, which oxidizes to 2,5-dimethylpyrazine. nih.gov

The synthesis of an asymmetrically substituted pyrazine like this compound via this route is more complex, as it would require the controlled cross-condensation of two different α-aminoketones: one yielding the butyl group and the other yielding a methyl group. Such cross-condensations can often lead to a mixture of products, including two different symmetrically substituted pyrazines, making purification challenging. The general mechanism involves the nucleophilic attack of the amino group of one molecule onto the carbonyl carbon of a second molecule, followed by cyclization and dehydration/oxidation.

Table 1: Key Intermediates in Pyrazine Formation via Cyclocondensation

| Precursor/Intermediate | Resulting Pyrazine | Mechanism |

|---|---|---|

| Aminoacetone | 2,5-Dimethylpyrazine | Self-condensation and oxidation nih.gov |

| L-2-Amino-acetoacetate | 2,5-Dimethylpyrazine | Decarboxylation to aminoacetone, followed by self-condensation nih.gov |

Chemo-enzymatic Approaches to Substituted Pyrazines

Chemo-enzymatic synthesis integrates the high selectivity of biocatalysts with the broad applicability of chemical reactions. nih.govrsc.org This approach has been effectively applied to the synthesis of various alkylpyrazines by using enzymes to generate key α-aminoketone precursors, which then undergo spontaneous or chemically induced cyclocondensation. nih.govscispace.com

One prominent method utilizes L-threonine-3-dehydrogenase (TDH), an NAD+-dependent enzyme that oxidizes L-threonine to 2-amino-3-ketobutyric acid. researchgate.net This intermediate is unstable and decarboxylates to form aminoacetone, a precursor for 2,5-dimethylpyrazine. nih.gov By introducing other aldehydes into this system, a variety of alkylpyrazines can be synthesized. For instance, the chemo-enzymatic production of 3-ethyl-2,5-dimethylpyrazine (EDMP) is achieved when the intermediates from L-threonine degradation react with acetaldehyde. researchgate.net This provides a direct model for how this compound could be formed, where butyraldehyde would be used as the aldehyde substrate.

Another biocatalytic strategy employs ω-transaminases (ATAs) to mediate the amination of α-diketone precursors. nih.govscispace.com Treatment of an appropriate α-diketone with a transaminase in the presence of an amine donor yields the corresponding α-amino ketone. nih.govscispace.com This enzymatically generated intermediate can then undergo oxidative dimerization to form the pyrazine product. nih.gov The prevention of this dimerization can be controlled by pH modification, which is crucial when the α-amino ketone is intended for other reactions, such as the Knorr pyrrole synthesis. nih.govscispace.com

Table 2: Alkylpyrazines Synthesized via Chemo-enzymatic Reaction with Aminoacetone and Various Aldehydes

| Aldehyde Substrate | Resulting Alkylpyrazine Detected |

|---|---|

| Formaldehyde | 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine |

| Acetaldehyde | 2-Ethyl-3,5-dimethylpyrazine (B18607), 2,5-Dimethyl-3-propylpyrazine |

| Propionaldehyde | 2,5-Dimethyl-3-propylpyrazine |

| Butyraldehyde | This compound |

| Valeraldehyde | 2,5-Dimethyl-3-pentylpyrazine |

| Isovaleraldehyde | 2-Isobutyl-3,5-dimethylpyrazine |

| Decylaldehyde | 2-Decyl-3,5-dimethylpyrazine |

| Benzaldehyde | 2-Benzyl-3,5-dimethylpyrazine |

Data derived from a study on chemo-enzymatic synthesis involving aminoacetone precursors. researchgate.net

Optimization of Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become an established method for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govbiotage.com The technique utilizes microwave irradiation to generate high temperatures and pressures under controlled conditions, which can dramatically increase the rate of chemical processes. biotage.com

In the synthesis of heterocyclic compounds like pyrazines, microwave irradiation can be applied to various reaction types, including aminodehalogenation and cyclocondensation steps. nih.govresearchgate.net The optimization of a microwave-assisted protocol involves systematically adjusting key parameters to achieve the best outcome. These parameters include:

Temperature and Pressure: Reactions are often heated far above the solvent's boiling point in sealed vessels, requiring careful control.

Reaction Time: MAOS can reduce reaction times from hours to mere minutes. nih.govbiotage.com

Microwave Power: The applied power (in watts) directly influences the rate of heating.

Solvent Choice: The dielectric properties of the solvent determine how efficiently it absorbs microwave energy.

Table 3: Comparison of Classical vs. Microwave-Assisted Synthesis for Chalcone Formation

| Compound | Classical Heating (Yield %) | Microwave Irradiation (Yield %) |

|---|---|---|

| 3a | 75 | 95 |

| 3b | 70 | 92 |

| 3c | 65 | 85 |

| 3d | 60 | 80 |

| 3e | 63 | 82 |

Data adapted from a study on the synthesis of chalcone precursors for pyrazolines, illustrating the typical yield improvements seen with MAOS. nih.gov

Cross-Coupling Reactions for Alkylpyrazine Derivatives

Palladium- and nickel-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.govnih.gov These reactions are instrumental in the synthesis of highly substituted aromatic and heteroaromatic compounds, including alkylpyrazines. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Common cross-coupling reactions applicable to alkylpyrazine synthesis include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (e.g., a boronic acid or ester) with an organic halide or triflate. To synthesize this compound, this could involve reacting a halogenated dimethylpyrazine with a butylboronic acid derivative.

Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organic halide. The higher reactivity of organozinc compounds can be advantageous in certain cases.

Stille Coupling: This reaction employs organotin reagents. While effective, the toxicity of tin compounds is a significant drawback. youtube.com

A primary challenge in synthesizing alkyl-substituted aromatics, particularly those with sp³-hybridized carbons like a butyl group, is the potential for β-hydride elimination as an undesired side reaction. nih.gov However, significant advances, particularly in the use of nickel catalysts and specialized ligands, have been made to overcome this limitation, enabling efficient alkyl-alkyl and alkyl-aryl couplings. nih.gov The synthesis of this compound would likely involve coupling a butyl-organometallic reagent with a suitable 2-halo-3,5-dimethylpyrazine precursor in the presence of a palladium or nickel catalyst system.

Table 4: Overview of Common Cross-Coupling Reactions

| Reaction Name | Nucleophile (Organometallic Reagent) | Electrophile | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Organic Halide (R'-X) | Palladium |

| Negishi | Organozinc (R-ZnX) | Organic Halide (R'-X) | Palladium or Nickel |

| Stille | Organotin (R-SnR'₃) | Organic Halide (R'-X) | Palladium |

Advanced Analytical Methodologies for 2 Butyl 3,5 Dimethylpyrazine Characterization and Quantification

Chromatographic Techniques

Chromatography stands as the cornerstone for the separation and analysis of 2-Butyl-3,5-dimethylpyrazine from complex food matrices. Gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometry, provide the requisite selectivity and sensitivity for its unambiguous identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like this compound. This method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. In GC-MS analysis, the sample is first vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the GC column. Subsequently, the separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for confident identification.

The analysis of alkylpyrazines, including this compound, by GC-MS is a well-established practice in flavor chemistry. However, a significant challenge arises from the fact that many positional isomers of alkylpyrazines exhibit very similar mass spectra, making their individual identification based solely on mass spectral data practically unfeasible. nih.gov This has led to misidentifications in published literature. To overcome this limitation, the integration of chromatographic retention data is crucial.

To address the challenge of distinguishing between isomeric pyrazines, chemists frequently rely on gas chromatographic retention indices (RIs). nih.gov The Kovats retention index system is a standardized method that relates the retention time of an analyte to the retention times of n-alkanes eluted under the same chromatographic conditions. This approach provides a more robust and transferable measure of retention than retention time alone, as it is less susceptible to variations in analytical conditions such as temperature programming rates and column dimensions.

The retention index of a compound is dependent on the polarity of the stationary phase of the GC column. By utilizing columns with different polarities (e.g., a non-polar DB-1 and a polar DB-WAX), a two-dimensional data set can be generated for each compound, significantly enhancing the confidence in its identification. While extensive compilations of retention indices for alkylpyrazines exist, these databases are often incomplete or may contain inconsistent values. nih.gov For accurate identification of this compound, it is essential to compare its experimentally determined retention indices on multiple columns with those of authentic standards or reliable database entries.

Table 1: Kovats Retention Indices of Selected Alkylpyrazines on Different GC Columns

| Compound | Column Type | Retention Index |

| 2,5-Dimethylpyrazine (B89654) | Standard non-polar | 873.1 hmdb.ca |

| 2,5-Dimethylpyrazine | Standard polar | 1305.1 hmdb.ca |

| 3-sec-Butyl-2,5-dimethylpyrazine | DB-5 | 1187 pherobase.com |

| 5-Butyl-2,3-dimethylpyrazine | DB-1 | 1198 |

Note: Specific retention index data for this compound was not available in the searched literature. The table presents data for structurally related compounds to illustrate the principle of using retention indices for isomer differentiation.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique frequently coupled with GC-MS for the analysis of volatile compounds in food and beverages. In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently transferred to the GC injector, where the analytes are thermally desorbed and introduced into the GC-MS system for analysis.

The efficiency of HS-SPME is influenced by several parameters, including the type of fiber coating, extraction time, extraction temperature, and sample matrix modifications (e.g., addition of salt). The optimization of these parameters is critical for achieving maximum sensitivity and reproducibility. For the analysis of pyrazines in various food matrices, different fiber coatings and extraction conditions have been successfully employed.

Table 2: Representative HS-SPME Parameters for Pyrazine (B50134) Analysis in Food Matrices

| Food Matrix | SPME Fiber | Extraction Temperature (°C) | Extraction Time (min) |

| Peanut Butter | Divinylbenzene/Carboxen/PDMS | 65 | 30 sigmaaldrich.com |

| Flavor-Enhanced Oils | PDMS/DVB/CAR | 50 | 50 nih.gov |

For highly complex samples where one-dimensional GC-MS may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation power. In GC×GC, the effluent from a primary analytical column is subjected to a second, shorter column with a different stationary phase. This results in a two-dimensional separation, where compounds are separated based on two independent properties (e.g., volatility and polarity).

When coupled with a time-of-flight mass spectrometer (TOFMS), which provides high-speed data acquisition and full spectral information, GC×GC-TOFMS becomes an exceptionally powerful tool for the detailed characterization of complex volatile profiles. This technique is particularly well-suited for the analysis of food aromas, where hundreds or even thousands of compounds may be present. The enhanced separation and sensitivity of GC×GC-TOFMS can reveal the presence of trace-level pyrazines, including this compound, that might be co-eluted and obscured in a conventional GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

While GC-MS is the predominant technique for pyrazine analysis, high-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), offer alternative and complementary approaches. These techniques are particularly useful for the analysis of less volatile or thermally labile pyrazine derivatives.

The separation in HPLC and UHPLC is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. For the analysis of alkylpyrazines, reversed-phase chromatography with octadecylsilica (ODS or C18) columns is commonly employed. nih.gov The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol.

A key advantage of HPLC is its ability to separate isomers that may be difficult to resolve by GC. For instance, the separation of 2-ethyl-3,5-dimethylpyrazine (B18607) from its isomers has been successfully achieved using a C18 column with an acetonitrile/water mobile phase. nih.gov The development of UHPLC, which utilizes smaller particle size columns and higher operating pressures, has further improved the resolution, speed, and sensitivity of liquid chromatographic separations.

Olfactometry and Sensory Correlation Studies

While instrumental analysis provides crucial information on the chemical composition of a sample, it does not directly measure the sensory impact of individual compounds. Gas chromatography-olfactometry (GC-O) is a technique that bridges this gap by combining the separation power of GC with human sensory perception. In GC-O, the effluent from the GC column is split, with one portion directed to a mass spectrometer for identification and the other to an olfactometry port where a trained sensory panelist sniffs the eluting compounds and describes their odor.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that directly links the chemical composition of a volatile sample to its aroma profile. In a typical GC-O setup, volatile compounds from a sample are separated using a gas chromatograph. As each compound elutes from the GC column, the effluent is split into two paths. One path leads to a conventional chemical detector (like a mass spectrometer), while the other is directed to a sniffing port where a trained sensory panelist can detect and describe the odor of the individual compound.

This method is invaluable for pinpointing which of the hundreds of volatile compounds in a complex mixture are responsible for its characteristic aroma. For this compound, GC-O analysis would identify its specific elution time and allow assessors to describe its unique aroma, which is often characterized as sweet and earthy. By comparing the retention indices and odor descriptors with those of a reference standard, analysts can confirm the presence of this compound in a sample. GC-O is crucial for creating an "aromagram," a chromatogram that plots odor intensity or detection frequency against retention time, highlighting the most significant aroma-active compounds.

Flavor Dilution (FD) Factor Analysis

Flavor Dilution (FD) factor analysis, often performed using a technique called Aroma Extract Dilution Analysis (AEDA), is a method used to rank the most potent odorants in a sample. imreblank.ch The process involves sequentially diluting a sample extract (e.g., in a 1:1 or 1:2 ratio with a solvent) and analyzing each dilution by GC-O until no odor can be detected at the sniffing port. imreblank.ch The FD factor of a compound is the highest dilution at which its odor is still perceivable.

Odor Threshold Determinations

The odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell. nih.gov Determining this value is critical for understanding the impact of a flavor compound, as substances with very low odor thresholds can be significant contributors to aroma even at trace concentrations. Thresholds are typically determined in a specific medium, such as water or air, by presenting a sensory panel with a series of ascending concentrations of the compound.

| Compound Name | Odor Detection Threshold (ppb) | Reference |

|---|---|---|

| 2,3,5-Trimethylpyrazine (B81540) | 400 | leffingwell.com |

| 2-Ethyl-5-methylpyrazine | 100 | leffingwell.com |

| 2,5-Dimethylpyrazine | 800 | leffingwell.com |

| 2-Ethyl-3,5-dimethylpyrazine | 1 | leffingwell.com |

| 2,6-Dimethylpyrazine (B92225) | 200 | leffingwell.com |

Spectroscopic and Spectrometric Techniques

Spectroscopic and spectrometric methods are fundamental for the unambiguous identification and structural elucidation of molecules like this compound after their isolation.

Mass Spectrometry (MS) Applications (e.g., Electron Ionization, Tandem MS)

Mass Spectrometry (MS) is a primary tool for identifying pyrazines. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a volatile mixture. In Electron Ionization (EI) mode, the molecule is bombarded with high-energy electrons, causing it to fragment in a predictable and reproducible manner. The resulting mass spectrum is a molecular fingerprint characterized by a molecular ion peak (M+) and various fragment ions.

For this compound (C₁₀H₁₆N₂), the molecular weight is 164.25 g/mol . The EI mass spectrum shows a prominent molecular ion peak at m/z 164. nist.gov A key fragmentation pattern for alkylpyrazines is the loss of an alkyl group. A significant peak is observed at m/z 121, which corresponds to the loss of a propyl radical (•C₃H₇) via McLafferty rearrangement, a characteristic fragmentation of butyl-substituted aromatic rings. Another major fragment appears at m/z 108, resulting from the loss of the entire butyl side chain (•C₄H₉). researchgate.net

Tandem Mass Spectrometry (MS/MS) can provide even greater structural detail by isolating a specific ion (such as the molecular ion at m/z 164) and subjecting it to further fragmentation, helping to differentiate between isomers.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |

|---|---|---|

| 164 | [M]+ (Molecular Ion) | Confirms molecular weight |

| 121 | [M - C₃H₇]+ | Result of McLafferty rearrangement |

| 108 | [M - C₄H₉]+ | Loss of the butyl side chain |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules. researchgate.netnih.govcore.ac.uk By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular skeleton, including the connectivity of atoms and their chemical environment.

For this compound, a ¹H NMR spectrum would show distinct signals corresponding to the different types of protons:

A signal for the single proton on the pyrazine ring.

Signals for the two methyl groups attached to the ring, which may be chemically distinct.

A series of signals for the four sets of protons on the butyl side chain (-CH₂-CH₂-CH₂-CH₃).

A ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule, including the four different carbons of the pyrazine ring and the four carbons of the butyl group. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons, confirming that the butyl group and two methyl groups are attached to the pyrazine ring at the 2, 3, and 5 positions, respectively. core.ac.ukresearchgate.net

Infrared (IR) Spectroscopy for Pyrazine Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The pyrazine ring has characteristic absorption bands in the IR spectrum. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazine ring give rise to a series of sharp bands in the 1550-1400 cm⁻¹ region.

For this compound, the IR spectrum would also feature strong absorption bands corresponding to the C-H stretching and bending vibrations of the alkyl (butyl and methyl) groups. Symmetrical and asymmetrical stretching of the C-H bonds in the CH₃ and CH₂ groups are observed in the 2960-2850 cm⁻¹ range. These spectral features, when taken together, can confirm the presence of both the pyrazine core and the alkyl substituents.

Stable Isotope Dilution Analysis (SIDA) for Quantitative Research

Stable Isotope Dilution Analysis (SIDA) stands as a premier analytical technique for the accurate and precise quantification of volatile and semi-volatile compounds, including this compound, particularly within complex food matrices. This method is revered for its ability to overcome common analytical challenges such as sample loss during preparation and matrix effects during analysis. The core principle of SIDA involves the use of a stable isotope-labeled version of the analyte as an internal standard. This isotopologue is chemically identical to the target analyte but has a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

The successful application of SIDA hinges on the availability of a suitable isotopically labeled internal standard. For the analysis of alkylpyrazines, deuterated analogues are commonly synthesized and employed. For instance, in the quantification of pyrazines structurally related to this compound, such as 2-ethyl-3,5-dimethylpyrazine, a deuterated standard like [²H₅]-2-ethyl-3,5-dimethylpyrazine has been synthesized for this purpose nih.gov. The synthesis of such standards is a critical step, as their unavailability can be a primary limitation to the widespread use of SIDA for certain compounds nih.gov.

Once the labeled standard is added to the sample at a known concentration, it behaves identically to the endogenous analyte throughout the extraction, purification, and analysis processes. By measuring the ratio of the native analyte to the labeled internal standard, typically using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS), a highly accurate quantification can be achieved. This is because any loss of the analyte during sample workup will be accompanied by a proportional loss of the internal standard, thus the ratio remains constant.

Detailed Research Findings in Food Matrices

Research has demonstrated the efficacy of SIDA for the quantification of various alkylpyrazines in a range of food products. While specific studies focusing solely on the SIDA of this compound are not extensively documented in the reviewed literature, the methodology has been robustly applied to structurally similar and significant pyrazines, providing a clear indication of its applicability.

One study detailed a method for the synthesis of several deuterium-labeled alkylpyrazines, which were subsequently used as internal standards for SIDA to determine the concentration of selected alkylpyrazines in commercial peanut butter, cocoa powder, and instant coffee nih.gov. In this research, 2-ethyl-3,5-dimethylpyrazine was identified as having one of the highest odor-active values in all the products tested, despite its relatively low concentration, underscoring the importance of accurate quantification for understanding flavor profiles nih.gov.

The following interactive table summarizes the findings from a study that utilized SIDA for the quantification of various alkylpyrazines in different food matrices.

| Pyrazine Compound | Internal Standard Used | Food Matrix | Concentration Range (μg/kg) | Reference |

|---|---|---|---|---|

| 2-Methylpyrazine | [²H₃]-2-Methylpyrazine | Peanut Butter | Not Reported | nih.gov |

| 2,5-Dimethylpyrazine | Not Specified | Roasted Peanuts | Predominant Aroma Compound | researchgate.net |

| 2-Ethyl-3,5-dimethylpyrazine | [²H₅]-2-Ethyl-3,5-dimethylpyrazine | Cocoa Powder | Not Reported | nih.gov |

| 2-Ethyl-3,5-dimethylpyrazine | Not Specified | Roasted Peanuts | Highest Odor Activity Value | researchgate.net |

| 2,3-Diethyl-5-methylpyrazine | 2,3-Diethyl-[²H₃]-5-methylpyrazine | Instant Coffee | Not Reported | nih.gov |

The following table presents quantitative data for selected pyrazines in soy sauce aroma type Baijiu, as determined by a validated analytical method.

| Pyrazine Compound | Concentration Range (μg/L) | Reference |

|---|---|---|

| 2,3,5,6-Tetramethylpyrazine | 475–1862 | nih.gov |

| 2,6-Dimethylpyrazine | 460–1590 | nih.gov |

| 2,3,5-Trimethylpyrazine | 317–1755 | nih.gov |

| 2-Ethyl-3,5-dimethylpyrazine | Not specified, but highest OAV | nih.gov |

| 5-Ethyl-2,3-dimethylpyrazine | 0.8–12.5 | nih.gov |

| 2-Isobutyl-3-methylpyrazine | 1.0–5.9 | nih.gov |

| 2,3-Diethyl-5-methylpyrazine | 1.1–15.5 | nih.gov |

The application of SIDA is not limited to food products. The principles of this technique are widely applicable in various fields requiring precise quantification of trace-level compounds. The development and availability of stable isotope-labeled standards, such as a deuterated version of this compound, would be instrumental in facilitating more in-depth quantitative research on its occurrence, formation, and impact in different systems.

Biological and Ecological Research Aspects of 2 Butyl 3,5 Dimethylpyrazine

Role as Semiochemicals in Interspecies Communication

2-Butyl-3,5-dimethylpyrazine belongs to the pyrazine (B50134) class of compounds, which are recognized for their significant roles as semiochemicals—chemical signals that mediate interactions between organisms. These compounds are involved in a wide array of biological communications, from alarm signals to trail marking.

While pyrazines are well-established as alarm pheromones in various ant species, the specific compound identified as a key component of the alarm pheromone in the red imported fire ant, Solenopsis invicta, is 2-ethyl-3,6-dimethylpyrazine. nih.gov This compound is produced in the mandibular glands of workers, as well as male and female sexuals. nih.gov Worker fire ants are highly sensitive to this pheromone, detecting it at concentrations as low as 30 pg/ml. nih.gov

Although this compound is not identified as the primary alarm pheromone for S. invicta, research has shown that this species can perceive and respond to structurally similar pyrazines. researchgate.net Studies on isomers and analogs, such as 2-ethyl-3,5-dimethylpyrazine (B18607), have demonstrated behavioral activity comparable to the natural alarm pheromone, eliciting characteristic alert and aggregation responses. researchgate.net This suggests that the olfactory receptors of S. invicta can be activated by a range of alkylpyrazines, even if they are not the primary endogenous signal.

In a different ecological context, alkylpyrazines, including this compound, play a crucial role in the pollination of sexually deceptive orchids. These plants mimic the sex pheromones of specific female insects to attract males, which then act as pollinators. For instance, the orchid Drakaea glyptodon attracts its male thynnine wasp pollinator, Zaspilothynnus trilobatus, by emitting a blend of alkylpyrazines that mimics the wasp's female sex pheromone.

Table 1: Role of Pyrazines in Interspecies Communication

| Compound | Species | Role | Finding |

| 2-ethyl-3,6-dimethylpyrazine | Solenopsis invicta (Fire Ant) | Alarm Pheromone | Identified as a primary component of the alarm pheromone produced in the mandibular glands. nih.gov |

| 2-ethyl-3,5-dimethylpyrazine | Solenopsis invicta (Fire Ant) | Alarm Pheromone Analog | Elicits alarm responses and significant electroantennogram (EAG) activities in worker ants. researchgate.net |

| 2-hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine | Drakaea livida (Orchid) / Zaspilothynnus nigripes (Wasp) | Sex Pheromone / Kairomone | The orchid emits the compound to mimic the female wasp's sex pheromone for pollination. nih.govresearchgate.net |

Alkylpyrazines are potent trail pheromones for numerous ant species, enabling them to lay chemical trails for recruitment to food sources or new nest sites. nih.govresearchgate.net For example, 3-ethyl-2,5-dimethylpyrazine is used as a trail pheromone by several species of Myrmica ants. nih.gov

A structurally related compound, 2,3-dimethyl-5-(2-methylpropyl)pyrazine, has been identified as the sole active trail pheromone component from the poison gland secretion of the ant Eutetramorium mocquerysi. nih.gov This specific pyrazine elicits trail-following behavior, guiding other workers during foraging and nest emigration. nih.gov While this research highlights the function of a closely related isomer, the direct role of this compound as a trail pheromone has not been explicitly documented in available studies. The function of these pyrazines in social behavior underscores their importance in coordinating collective activities within ant colonies.

Antimicrobial Activities and Mechanisms

Several studies have investigated the antimicrobial potential of alkylpyrazines, demonstrating their efficacy against a range of pathogenic microorganisms. This activity is often linked to the chemical structure of the pyrazine derivatives, particularly their hydrophobicity.

Alkylpyrazines have been shown to possess strong bactericidal properties. tugraz.at Research on various derivatives has confirmed their activity against both Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Staphylococcus aureus. tugraz.atmdpi.com

One study systematically tested a series of alkylpyrazines and found a correlation between their antibacterial effectiveness and their hydrophobicity (Log P value). tugraz.at A highly effective compound, 5-isobutyl-2,3-dimethylpyrazine, which is structurally similar to this compound, exhibited potent bactericidal effects. tugraz.at Other research confirmed that 2-isobutyl-3-methylpyrazine also has strong bactericidal properties against both E. coli and S. aureus. mdpi.com The efficiency of these compounds is concentration-dependent, with higher concentrations proving lethal to larger bacterial populations. mdpi.com

Table 2: Antibacterial Activity of Selected Alkylpyrazines

| Compound | Target Microorganism | Activity (MIC in mg/mL) | Finding |

| 5-isobutyl-2,3-dimethylpyrazine | Escherichia coli | 3 | Strong antibacterial properties correlated with high hydrophobicity. tugraz.atmdpi.com |

| Staphylococcus aureus | 4 | ||

| 2-isobutyl-3-methylpyrazine | Escherichia coli | 3 | Demonstrated strong bactericidal effects. mdpi.com |

| Staphylococcus aureus | 5 | ||

| 2-isobutylpyrazine | Escherichia coli | 4 | Effective against both Gram-positive and Gram-negative bacteria. mdpi.com |

| Staphylococcus aureus | 8 |

In addition to their antibacterial capabilities, alkylpyrazines have demonstrated significant fungicidal activities. tugraz.at Studies have evaluated their effectiveness against various fungi, including Saccharomyces cerevisiae, Candida albicans, and Penicillium sp. tugraz.at The compound 5-isobutyl-2,3-dimethylpyrazine (IBDM), in particular, was shown to have strong fungicidal properties. tugraz.at This broad-spectrum antimicrobial activity suggests that alkylpyrazines could be potential candidates for disinfectants or antifungal agents.

The mechanism behind the antimicrobial activity of pyrazine derivatives appears to be linked to their interaction with cellular membranes. tugraz.at Fluorescence-based assays have revealed that alkylpyrazines can cause damage to microbial cell membranes. tugraz.at The proposed mechanism involves the disruption of the inner plasma membrane and the depolarization of the membrane potential, leading to cell death. tugraz.at This membrane-damaging effect is consistent with the fast-acting bactericidal activity observed, where high concentrations of pathogens can be reduced in a very short exposure time. tugraz.at The ability of these compounds to interact with and disrupt the lipid bilayer is influenced by their hydrophobicity, which explains the observed structure-activity relationship where more hydrophobic derivatives tend to be more effective antimicrobial agents. tugraz.at

Enzymatic Interactions and Modulations

Current scientific literature does not provide specific details regarding the direct enzymatic interactions and modulations of this compound. Research has largely focused on the biosynthesis and ecological roles of alkylpyrazines, with less emphasis on the specific molecular targets of this particular compound.

Binding to Specific Molecular Targets and Enzymes

There is limited publicly available research identifying the specific molecular or enzymatic targets with which this compound binds. While other pyrazine compounds are known to interact with various receptors, such as olfactory receptors in insects and mammals, the precise binding partners for the 2-butyl-3,5-dimethyl variant have not been characterized. nih.gov

Modulation of Dipeptidyl Peptidase 4 (DPP4) Activity

No studies have been published that investigate or demonstrate the modulation of Dipeptidyl Peptidase 4 (DPP4) activity by this compound. DPP4 is a therapeutic target in diabetes management, and while various natural and synthetic compounds have been screened for inhibitory activity, this compound has not been identified as a modulator of this enzyme in the available scientific literature. nih.gov

Interaction with Butyrylcholinesterase (BCHE)

There is no available scientific evidence to suggest that this compound interacts with or modulates the activity of Butyrylcholinesterase (BCHE). BCHE is an enzyme involved in neurotransmitter metabolism, and while it is a target for various inhibitors, its interaction with this specific alkylpyrazine has not been a subject of published research. nih.gov

Biosynthesis and Metabolism in Diverse Organisms

Microbial Metabolic Pathways Leading to Pyrazine Formation

The biosynthesis of this compound in microorganisms has not been explicitly detailed, but its formation can be inferred from established pathways for other alkylpyrazines, particularly within bacteria such as Bacillus subtilis. researchgate.net The core of pyrazine ring formation typically involves the condensation of α-aminoketone intermediates. asm.org

The primary precursor for many microbially-produced alkylpyrazines is the amino acid L-threonine. nih.gov The general pathway is as follows:

Enzymatic Conversion: L-threonine is oxidized by the enzyme L-threonine-3-dehydrogenase (TDH) to form 2-amino-3-oxobutyrate. asm.org

Spontaneous Decarboxylation: This intermediate is unstable and spontaneously decarboxylates to yield aminoacetone. asm.orgnih.gov

Condensation and Cyclization: Two molecules of aminoacetone can then condense and oxidize to form the basic 2,5-dimethylpyrazine (B89654) ring structure. researchgate.net

For the formation of this compound, a similar pathway is likely, involving the condensation of an aminoacetone molecule with a different α-dicarbonyl or α-aminoketone precursor that provides the butyl group. This precursor could be derived from the metabolism of other amino acids, such as leucine or isoleucine, which can be catabolized to form branched-chain aldehydes and ketones that subsequently participate in pyrazine formation.

| Molecule | Role | Relevant Organism(s) |

|---|---|---|

| L-Threonine | Primary Amino Acid Precursor | Bacillus subtilis, Escherichia coli |

| 2-Amino-3-oxobutyrate | Intermediate | - |

| Aminoacetone | Key α-Aminoketone Intermediate | Bacillus subtilis |

| α-Dicarbonyl Compounds | Condensation Partners | Various bacteria in fermentation |

Role in Biological Systems of Plants and Animals

This compound functions as a semiochemical—a chemical substance that carries a message—in various ecological interactions between species.

In the animal kingdom, this compound has been identified as a component of insect chemical communication systems. Specifically, it is a constituent of the mandibular gland secretion of the trap-jaw ant, Odontomachus bauri. researchgate.net In this context, alkylpyrazines typically function as alarm pheromones, alerting other members of the colony to danger. researchgate.net An initial identification reported the compound as 3-butyl-2,5-dimethylpyrazine (B1633483), which was later corrected to the 2-butyl-3,5-dimethyl-isomer. researchgate.net

In the plant kingdom, this compound plays a role in pollination through chemical mimicry. The hammer orchid, Drakaea glyptodon, produces this compound as an allomone. It acts as a wasp attractant, luring male wasps that mistake the scent for a female wasp, thereby tricking the insect into pollinating the flower.

| Organism | Kingdom | Biological Role | Type of Semiochemical |

|---|---|---|---|

| Odontomachus bauri (Trap-jaw ant) | Animalia | Component of mandibular gland secretion (likely alarm pheromone) | Pheromone |

| Drakaea glyptodon (Hammer orchid) | Plantae | Wasp attractant for pollination | Allomone |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 2,5-dimethylpyrazine |

| 3-butyl-2,5-dimethylpyrazine |

| L-threonine |

| 2-amino-3-oxobutyrate |

| Aminoacetone |

| Leucine |

| Isoleucine |

Mammalian Metabolism of Pyrazines and Metabolite Identification

The metabolism of pyrazines, including this compound, in mammals is a critical area of research for understanding the biological fate of these widespread flavor compounds. The biotransformation of pyrazines primarily occurs through oxidation of their alkyl side-chains, a process that increases their water solubility and facilitates their excretion. While direct metabolic studies on this compound are not extensively detailed in the available literature, the metabolic pathways can be inferred from research on structurally similar alkylpyrazines.

In mammalian systems, the metabolism of foreign compounds is generally categorized into Phase I and Phase II reactions. nih.gov Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, while Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to further increase their polarity.

For alkyl-substituted pyrazines, the primary metabolic route is the oxidation of the alkyl groups to their corresponding carboxylic acids. nih.gov These resulting acids can then be excreted in the urine as they are, or they may undergo further conjugation, for example with glycine. nih.gov Studies on various alkylpyrazines in rats have shown that the extent of this oxidation can be influenced by the positioning of the alkyl groups on the pyrazine ring. nih.gov For instance, the presence of adjacent alkyl groups may reduce the extent of oxidation. nih.gov In such cases, ring hydroxylation may also occur as a metabolic pathway. nih.gov

Research on the metabolism of pyrazine derivatives in rats has indicated that biliary excretion of these compounds and their metabolites is minimal. nih.gov The primary route of elimination is through the urine. nih.govresearchgate.net Human studies on the metabolites of pyrazines found in coffee have corroborated these findings, showing that alkylpyrazines are rapidly metabolized to their corresponding carboxylic acids and excreted via urine. researchgate.net

Detailed Research Findings

Investigations into the metabolism of various pyrazine derivatives have identified several key metabolites. For example, studies on 2,3,5-trimethylpyrazine (B81540) in humans have revealed that the predominant metabolites are carboxylic acid derivatives, such as 3,5-dimethylpyrazine-2-carboxylic acid. researchgate.netacs.orgnih.gov Other metabolites, including pyrazinemethanols, glucuronides, and sulfates, were found in only negligible amounts. acs.orgnih.gov This suggests that the primary metabolic pathway involves the oxidation of one of the methyl groups to a carboxylic acid.

Based on these established metabolic pathways for other alkylpyrazines, the anticipated metabolism of this compound would involve the oxidation of the butyl and/or methyl groups. The initial step would likely be the hydroxylation of the terminal carbon of the butyl group or one of the methyl groups, followed by further oxidation to form the corresponding carboxylic acids.

The following table outlines the potential Phase I metabolites of this compound based on known metabolic pathways of similar compounds.

| Metabolite Name | Metabolic Pathway | Likely Excretion Product |

|---|---|---|

| (3,5-Dimethylpyrazin-2-yl)butan-1-ol | Hydroxylation of the butyl group | Further oxidation or conjugation |

| 4-(3,5-Dimethylpyrazin-2-yl)butanoic acid | Oxidation of the butyl group | Urine |

| (5-Butyl-3-methylpyrazin-2-yl)methanol | Hydroxylation of a methyl group | Further oxidation or conjugation |

| 5-Butyl-3-methylpyrazine-2-carboxylic acid | Oxidation of a methyl group | Urine |

Following Phase I metabolism, the resulting carboxylic acids or hydroxylated intermediates could undergo Phase II conjugation reactions. These reactions would further increase their water solubility and facilitate their removal from the body.

The subsequent table details the potential Phase II metabolites of this compound.

| Metabolite Name | Conjugation Reaction | Parent Metabolite |

|---|---|---|

| (3,5-Dimethylpyrazin-2-yl)butyl glucuronide | Glucuronidation | (3,5-Dimethylpyrazin-2-yl)butan-1-ol |

| (5-Butyl-3-methylpyrazin-2-yl)methyl glucuronide | Glucuronidation | (5-Butyl-3-methylpyrazin-2-yl)methanol |

| 4-(3,5-Dimethylpyrazin-2-yl)butanoic acid glycine conjugate | Glycine conjugation | 4-(3,5-Dimethylpyrazin-2-yl)butanoic acid |

| 5-Butyl-3-methylpyrazine-2-carboxylic acid glycine conjugate | Glycine conjugation | 5-Butyl-3-methylpyrazine-2-carboxylic acid |

It is important to note that while these pathways are based on extensive research on other pyrazines, specific studies on this compound are needed to definitively identify its unique metabolic profile in mammals.

Applications in Organic Synthesis and Chemical Building Blocks

Precursor in the Synthesis of More Complex Molecules

The alkylpyrazine framework of 2-Butyl-3,5-dimethylpyrazine is a valuable starting point for synthesizing more intricate molecules. Pyrazine (B50134) derivatives are integral components in various fields, including pharmaceuticals and flavor chemistry. The specific arrangement of the butyl and methyl groups on the pyrazine ring influences the molecule's reactivity and can be strategically utilized to build larger, more complex structures.

For instance, the synthesis of complex arylpiperazine derivatives often involves building upon heterocyclic cores. While not starting from this compound itself, these syntheses illustrate a common strategy where a core heterocycle is modified to create compounds with specific desired properties nih.gov. Similarly, 2,3-Dimethylpyrazine is recognized as an important intermediate in the synthesis of pharmaceuticals and fragrances, highlighting the potential of substituted pyrazines as precursors guidechem.com. The butyl and methyl side chains on this compound can potentially undergo reactions such as oxidation or halogenation, introducing functional groups that can then be used for further molecular assembly.

Derivatization and Functionalization of the Pyrazine Core

The pyrazine ring in this compound is susceptible to a variety of chemical transformations, allowing for its derivatization and functionalization. These reactions can modify the electronic properties and steric environment of the molecule, leading to a diverse range of new compounds.

The nitrogen atoms in the pyrazine ring are nucleophilic and can be oxidized to form N-oxides. This transformation is a common reaction for heteroaromatic compounds containing nitrogen. The resulting pyrazine N-oxides are valuable intermediates in their own right, as the N-oxide group can activate the pyrazine ring for further reactions or be removed later in a synthetic sequence. The synthesis of pyrazine N-oxides can be achieved using various oxidizing agents. These N-oxides can then serve as precursors for other functionalized pyrazines. For example, the photochemistry of pyrimidine (B1678525) N-oxides has been studied, indicating that these N-oxide derivatives can undergo further complex reactions wur.nl. Research on other heterocyclic systems has also demonstrated synthetic routes to N-oxides, which could be applicable to this compound mdpi.comresearchgate.net.

The aromatic pyrazine ring can be partially reduced to form dihydropyrazine (B8608421) derivatives. This reduction alters the planarity and aromaticity of the ring, leading to significant changes in the molecule's chemical and physical properties. Dihydropyrazines are important intermediates in the synthesis of various biologically active molecules. The reduction of a related indeno[1,2-b]pyrazine N-oxide with sodium borohydride (B1222165) (NaBH4) to yield an alcohol derivative demonstrates a potential pathway for the functionalization of pyrazine systems through reduction researchgate.net. Such reduction reactions on the this compound core would yield non-aromatic heterocyclic structures with different conformational possibilities.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. In this two-step mechanism, the aromatic ring acts as a nucleophile and attacks an electrophile, forming a carbocation intermediate. A subsequent deprotonation step restores the aromaticity of the ring masterorganicchemistry.com. While the pyrazine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atoms, the activating effect of the alkyl groups (butyl and methyl) on this compound can facilitate such reactions.

Interactive Data Table: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents | Potential Product |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | This compound-1-oxide |

| Reduction | Sodium borohydride (NaBH4), H2/Catalyst | Dihydro-2-butyl-3,5-dimethylpyrazine |

| Nitration | HNO3, H2SO4 | 2-Butyl-3,5-dimethyl-x-nitropyrazine |

| Bromination | Br2, FeBr3 | 2-Butyl-3,5-dimethyl-x-bromopyrazine |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | Acetyl-2-butyl-3,5-dimethylpyrazine |

Research Challenges and Future Directions in 2 Butyl 3,5 Dimethylpyrazine Studies

Overcoming Isomeric Identification Difficulties in Complex Matrices

A significant analytical challenge in the study of 2-butyl-3,5-dimethylpyrazine lies in the unambiguous identification of its various isomers within complex food and biological matrices. Alkylpyrazines with the same molecular weight and similar fragmentation patterns in mass spectrometry (MS) are often difficult to distinguish, leading to potential misidentification.

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile compounds like pyrazines. However, positional isomers of alkylpyrazines frequently exhibit very similar mass spectra, making definitive identification based on spectral data alone unreliable. To address this, researchers often rely on the comparison of gas chromatographic retention indices (RIs) with those of authentic reference standards. The use of different GC columns with varying stationary phases can also aid in the separation and identification of isomers.

Table 1: Analytical Techniques for Alkylpyrazine Isomer Differentiation

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, followed by mass-to-charge ratio detection. | High sensitivity and provides structural information. | Positional isomers often have nearly identical mass spectra. |

| Gas Chromatography with Retention Indices (GC-RI) | Comparison of analyte retention time to that of a series of n-alkanes. | Provides more definitive identification than MS alone. | Requires a comprehensive and reliable RI database. |

| Comprehensive Two-Dimensional Gas Chromatography (GCxGC) | Utilizes two columns with different stationary phases for enhanced separation. | Greatly increased peak capacity and resolution. | Complex data analysis and higher instrument cost. |

Future advancements in chromatographic materials and multidimensional separation techniques are expected to further improve the resolution and identification of this compound and its isomers in intricate samples.

Optimization of Biosynthesis for Industrial-Scale Production

The increasing consumer demand for natural food additives has spurred research into the microbial biosynthesis of flavor compounds like this compound. While several microorganisms, particularly species of Bacillus and Corynebacterium, are known to produce alkylpyrazines, achieving industrially viable yields remains a significant challenge. researchgate.net Optimization strategies are focused on both the genetic modification of producer strains and the fine-tuning of fermentation conditions.

Metabolic engineering offers a powerful approach to enhance the production of desired alkylpyrazines. nih.gov Key strategies involve the overexpression of genes encoding rate-limiting enzymes in the biosynthetic pathway and the deletion of genes that divert precursors to competing pathways. For many alkylpyrazines, the biosynthesis originates from amino acids. mdpi.com For instance, L-threonine is a key precursor for the formation of 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine (B81540). mdpi.comnih.gov The enzyme L-threonine-3-dehydrogenase (TDH) has been identified as a crucial catalyst in this pathway. mdpi.comnih.gov

Table 2: Genetic Engineering Strategies for Enhancing Alkylpyrazine Production

| Strategy | Target Gene/Pathway | Organism Example | Outcome |

|---|---|---|---|

| Overexpression of Key Enzymes | L-threonine-3-dehydrogenase (tdh) | Escherichia coli, Bacillus subtilis | Increased precursor availability and higher pyrazine (B50134) yields. nih.govacs.org |

| Deletion of Competing Pathways | 2-Amino-3-ketobutyrate CoA ligase (kbl) | Bacillus subtilis | Prevents degradation of a key intermediate, boosting pyrazine formation. nih.gov |

| Enhancing Cofactor Availability | NAD+ regeneration pathways | Escherichia coli | Improved efficiency of dehydrogenase enzymes in the biosynthetic pathway. nih.gov |

Future work in this area will likely involve the use of synthetic biology tools and systems biology approaches to create highly efficient microbial cell factories for the production of this compound. researchgate.net

In addition to genetic manipulation, optimizing the fermentation environment is critical for maximizing the yield of this compound. Key parameters that influence microbial growth and metabolite production include the composition of the culture medium, temperature, pH, and aeration.